molecular formula C11H7FO3 B1371396 4-Fluoro-1-hydroxy-2-naphthoic acid

4-Fluoro-1-hydroxy-2-naphthoic acid

Cat. No.: B1371396
M. Wt: 206.17 g/mol
InChI Key: APHBHEVOAHTHFU-UHFFFAOYSA-N
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Description

4-Fluoro-1-hydroxy-2-naphthoic acid is a naphthalene derivative with a fluorine atom at the 4-position, a hydroxyl group at the 1-position, and a carboxylic acid group at the 2-position. Its molecular formula is C₁₁H₇FO₂, with a molecular weight of 190.17 g/mol . This compound belongs to the class of polycyclic aromatic carboxylic acids, which are often explored for their structural versatility in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H7FO3

Molecular Weight

206.17 g/mol

IUPAC Name

4-fluoro-1-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H7FO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15)

InChI Key

APHBHEVOAHTHFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-fluoro-1-hydroxy-2-naphthoic acid with analogous naphthoic acid derivatives, focusing on substituents, molecular properties, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes
This compound 4-F, 1-OH, 2-COOH C₁₁H₇FO₂ 190.17 Polar functional groups; potential for H-bonding. Limited direct data; fluorination may enhance bioactivity or stability in derivatives .
4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid 4-FSO₂, 1-OH, 2-COOH C₁₁H₇FO₅S 270.23 Melting point: 300°C; pKa ~2.14; thermally stable. Industrial/research use (non-medical); sulfonyl group enhances reactivity for coupling reactions .
4-Chloro-1-hydroxy-2-naphthoic acid 4-Cl, 1-OH, 2-COOH C₁₁H₇ClO₃ 222.63 (calculated) Discontinued commercially; chloro-substitution may increase lipophilicity. Historical use in synthetic intermediates; limited current availability .
4-(N-(4-Cyanophenyl)sulfamoyl)-1-hydroxy-2-naphthoic acid 4-SO₂NH(4-CNPh), 1-OH, 2-COOH C₁₈H₁₂N₂O₅S 368.1 Retention time: 5.5 min (HPLC); synthesized via sulfamoyl coupling. Selective enzyme inhibitors; cyanophenyl group enhances binding specificity .
4-(N-(4-Nitrophenyl)sulfamoyl)-1-hydroxy-2-naphthoic acid 4-SO₂NH(4-NO₂Ph), 1-OH, 2-COOH C₁₇H₁₂N₂O₇S 388.0 Retention time: 4.8 min (HPLC); nitro group contributes to electron-withdrawing effects. Inhibitor candidates; nitro-substitution may modulate redox properties .
4-Ethyl-1-naphthoic acid 4-CH₂CH₃, 1-COOH C₁₃H₁₂O₂ 200.23 Non-polar ethyl group; likely low water solubility. Structural analog for studying hydrophobic interactions in drug design .

Key Research Findings and Structural Insights

Sulfamoyl Derivatives: Compounds like 3ab and 3ac () demonstrate that sulfamoyl groups at the 4-position enable selective enzyme inhibition. For example, the 4-cyanophenyl substituent in 3ab improves target specificity, while the 4-nitrophenyl group in 3ac may enhance electron-deficient character, affecting reactivity .

Thermal Stability :

  • 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid exhibits a high melting point (300°C) and stability under acidic conditions, making it suitable for high-temperature synthetic applications .

Comparative Solubility :

  • The 4-ethyl-1-naphthoic acid analog () lacks polar substituents, leading to lower aqueous solubility compared to hydroxylated or sulfonated derivatives. This highlights the role of functional groups in modulating physicochemical properties .

Q & A

Q. What computational tools predict the reactivity of this compound in complex reactions?

  • Methodological Answer :
  • Molecular Modeling (Gaussian, ORCA) : Simulate transition states for substitution reactions.
  • Docking Studies (AutoDock) : Predict binding affinities to biological targets.
  • QSAR : Correlate substituent effects (e.g., Hammett constants) with activity .

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